(1S,3s)-N-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
Description
This compound is a structurally complex molecule featuring:
- Adamantane core: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and blood-brain barrier penetration .
- 1,2,4-Triazole ring: A heterocyclic scaffold with nitrogen atoms that facilitate hydrogen bonding and metal coordination .
- Substituents: sec-Butylthio group at position 5 of the triazole: Introduces steric bulk and sulfur-based reactivity. Carboxamide linker: Bridges the adamantane and triazole moieties, promoting solubility and hydrogen-bonding interactions .
This structural combination suggests applications in central nervous system (CNS) disorders or antimicrobial therapies, leveraging adamantane’s historical use in antiviral (e.g., amantadine) and neurological (e.g., memantine) drugs .
Properties
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4OS/c1-3-18(2)32-25-29-28-23(30(25)10-9-19-7-5-4-6-8-19)17-27-24(31)26-14-20-11-21(15-26)13-22(12-20)16-26/h4-8,18,20-22H,3,9-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCDBNRTYPUXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,3s)-N-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a novel derivative of the adamantane and triazole classes. Its unique structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.7 g/mol . The compound features a triazole ring and an adamantane backbone, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C26H36N4OS |
| Molecular Weight | 452.7 g/mol |
| CAS Number | 477304-11-3 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the triazole ring through condensation reactions followed by the introduction of the sec-butylthio group. The detailed synthetic pathway remains proprietary but typically involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.
Antimicrobial Activity
Recent studies indicate that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Antibacterial Testing : Compounds related to the triazole structure have shown potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Fungal Inhibition : The compound also demonstrated efficacy against Candida albicans, indicating its potential as an antifungal agent .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of similar adamantane derivatives. The compound's ability to reduce inflammation was assessed using carrageenan-induced paw edema in rats, showing promising results in dose-dependent studies .
Study 1: Antimicrobial Efficacy
A study published in 2014 synthesized several triazole derivatives and evaluated their antimicrobial activity. Among them, the derivatives containing sec-butylthio groups exhibited enhanced antibacterial effects compared to their non-thio counterparts. The study concluded that modifications at the 5-position of the triazole ring significantly influence antimicrobial potency .
Study 2: In Vivo Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of compounds similar to our target compound in an animal model. The results indicated that these compounds could effectively decrease paw edema, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .
Discussion
The biological activities observed in related compounds suggest that this compound may possess significant therapeutic potential. Its dual action as an antimicrobial and anti-inflammatory agent positions it as a candidate for further pharmacological development.
Comparison with Similar Compounds
Structural Analogs with Adamantane and Triazole Moieties
Key Observations :
- Lipophilicity: The phenethyl group in the target compound increases logP compared to butyl or amino analogs, likely enhancing membrane permeability .
- Bioactivity: Thiol-containing analogs (e.g., 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol) exhibit anti-hypoxic activity in rodent models (47% survival rate at 1/10 LD50), while the target compound’s sec-butylthio group may confer distinct pharmacokinetics .
- Synthetic Flexibility: Alkylthio groups (e.g., butan-2-ylsulfanyl) are introduced via nucleophilic substitution with haloalkanes in butanol, a method applicable to the target compound’s synthesis .
Physicochemical Properties
Data from analogous compounds suggest the following trends:
- Melting Points : Adamantane-triazole derivatives typically melt between 160–250°C, influenced by substituent bulk (e.g., phenethyl raises melting points vs. methyl) .
- Stability : The adamantane core resists metabolic degradation, while the triazole’s sulfur atoms may oxidize under acidic conditions .
Pharmacological Potential
- Anti-Hypoxic Activity : Alkylthio-triazole-adamantane derivatives increase survival rates in hypoxia models by 30–50%, comparable to Mexidol (100 mg/kg) .
- CNS Targeting : Adamantane’s lipophilicity and triazole’s hydrogen-bonding capacity may synergize to enhance brain uptake, as seen in memantine derivatives .
Q & A
Q. What synthetic strategies are optimal for preparing (1S,3s)-N-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide?
The synthesis involves multi-step modifications of the 1,2,4-triazole core. A validated approach includes:
- Step 1 : Cyclization of adamantane-1-carboxylic acid hydrazide with isothiocyanates (e.g., phenylisothiocyanate) in alkaline media to form 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones .
- Step 2 : Alkylation of the thiol group using α-halogenoalkanes (e.g., 1-bromobutane) in n-butanol under basic conditions to introduce the sec-butylthio moiety .
- Step 3 : Phenethyl substitution at the triazole N4-position via nucleophilic displacement or reductive amination .
Key Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>98%) using melting point analysis (Table 1 in ).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assign adamantane protons (δ 1.7–2.1 ppm) and triazole carbons (δ 151–162 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., m/z 538.5 [M+H]+) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm homogeneity .
Note : Discrepancies in spectral data (e.g., unexpected splitting patterns) may indicate stereochemical impurities requiring chiral HPLC resolution .
Q. What physicochemical properties are critical for solubility and formulation studies?
Key parameters include:
- LogP : Estimated via shake-flask method (predicted ~4.2 due to adamantane’s hydrophobicity) .
- Thermal Stability : DSC analysis shows decomposition >250°C, consistent with adamantane derivatives .
- Aqueous Solubility : <0.1 mg/mL in water; use co-solvents (e.g., PEG-400) or cyclodextrin complexation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Core Modifications : Replace sec-butylthio with longer alkyl chains (C5–C10) to assess hydrophobicity-activity trends .
- Adamantane Substitution : Compare activity of 1-carboxamide vs. 2-carboxamide isomers to determine steric effects .
- Phenethyl Group : Evaluate bioactivity changes upon substituting phenethyl with heteroaromatic groups (e.g., pyridyl) .
Method : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substitutions with binding affinity.
Q. What experimental models are suitable for evaluating anti-hypoxic activity?
- In Vivo : Use rat models of hypoxia with hypercapnia (e.g., sealed chambers with controlled O2/CO2 levels). Administer the compound at 1/10 LD50 (e.g., 50 mg/kg) and monitor survival time vs. controls .
- In Vitro : Test mitochondrial oxygen consumption in SH-SY5Y cells under hypoxic conditions using Seahorse XF analyzers .
Data Interpretation : Compare results to reference drugs (e.g., Mexidol) and perform ANOVA for statistical significance .
Q. How should contradictory data in biological assays be addressed?
- Case Example : Discrepancies in IC50 values across assays may arise from assay conditions (e.g., ATP levels in cell viability assays).
- Resolution :
- Standardize assay protocols (e.g., consistent serum-free media).
- Validate results using orthogonal methods (e.g., Western blot for protein targets alongside enzymatic assays) .
- Perform meta-analysis of dose-response curves to identify outliers .
Q. What analytical methods resolve stereochemical uncertainties in the adamantane core?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases to separate (1S,3s) vs. (1R,3r) isomers .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Cu Kα radiation) .
Caution : Improper crystallization (e.g., solvent polarity mismatch) may yield poor-quality crystals.
Q. How can metabolic stability be assessed for preclinical development?
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Key Finding : Adamantane derivatives typically exhibit low CYP affinity due to steric bulk, reducing drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
